4-辛醇

描述

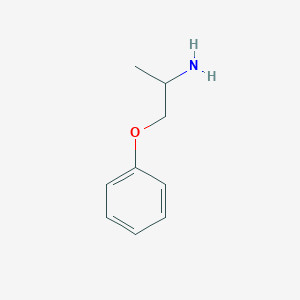

4-Octanol is a higher alcohol with a linear chain structure. It is used as a starting material or intermediate in the synthesis of various chemical compounds. The studies provided explore the synthesis and applications of derivatives of 4-octanol, such as 4-octanoxy benzoic acid and other complex molecules that incorporate the 4-octanol moiety into their structures .

Synthesis Analysis

The synthesis of 4-octanoxy benzoic acid, as described in one of the papers, involves the use of 1-bromooctane, which is manufactured from n-octanol. This intermediate then reacts with methyl o-hydroxybenzoate to yield the final product, 4-octanoxy benzoic acid. The structure of the product and intermediates were confirmed by IR spectra, indicating the successful synthesis of the desired compound .

Molecular Structure Analysis

The molecular structure of 4-octanol derivatives plays a crucial role in their chemical properties and applications. For instance, the introduction of different substituents into the phenolic moiety of certain 4-n-alkylphenyl derivatives can significantly alter their physical properties, such as melting points and viscosities. The bulky 1,4-disubstituted bicyclo[2.2.2]octane ring in some derivatives provides "shielding" properties that affect the compound's behavior, particularly in the context of liquid crystalline materials .

Chemical Reactions Analysis

The chemical reactivity of 4-octanol derivatives is highlighted in their use in synthesizing thermotropic liquid crystalline materials. For example, disaccharide derivatives synthesized from 4-octanol-related compounds exhibit interesting phase transition behaviors, such as nematic phases, which are influenced by photoirradiation. The trans-cis photoisomerization of azobenzene groups within these compounds leads to the disappearance of the nematic phase, which can be reversed by thermal isomerization in the dark .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-octanol derivatives are diverse and depend on the specific structure of the compound. The papers describe a range of properties from low melting esters with large nematic ranges to materials suitable for electro-optical display devices due to their low birefringence and positive dielectric anisotropy. The transition temperatures and phase behaviors of these materials are influenced by the molecular structure, demonstrating the importance of the 4-octanol moiety in the design of liquid crystalline materials .

科学研究应用

1. 工业用途和微生物生产

4-辛醇,也称为1-辛醇,在化工行业中具有重要意义。它可用作增塑剂,在线性低密度聚乙烯(LLDPE)生产中的前体,以及烟草植物的生长抑制剂。值得注意的是,通过大肠杆菌等工程微生物生产它已经得到探索,并取得了可观的产量。这种微生物途径为传统方法提供了可持续的替代方案,考虑到从天然脂肪饲料和石油化工过程中获取八碳酰基链的挑战 (Hernández Lozada et al., 2020)。

2. 超临界流体中的相平衡

对4-辛醇在超临界二氧化碳中的相平衡行为的研究对于工业应用至关重要。这涉及了了解羟基位置如何影响醇在这种环境中的溶解度。这些发现对于建模和预测高压醇和二氧化碳混合物的行为具有重要意义,这对于各种工业过程很重要 (Fourie, Schwarz, & Knoetze, 2008)。

3. 光谱和分子间相互作用研究

4-辛醇已成为实验和理论研究的对象,重点关注其光谱特征和分子间相互作用。这样的研究增进了对其电子结构、分子拓扑和结构内氢键性质的理解。这些知识在各种科学和工业应用中至关重要,其中这些相互作用是相关的 (Pocheć等,2022)。

4. 生物燃料潜力

已确定1-辛醇具有类似柴油的生物燃料潜力。它在大肠杆菌中的微生物生产已经被工程化,展示了显著的产量以及1-辛醇自然排泄到培养基中,简化了分离过程。这标志着可持续、基于生物的燃料生产技术发展中的重要一步 (Akhtar, Dandapani, Thiel, & Jones, 2014)。

5. 膜过程中的分子分离

4-辛醇已应用于分子分离过程,特别是在从水中去除药物污染物方面。它在多孔膜接触器中用于提取特定分子(如布洛芬)的作用展示了其在环境管理和制药加工中的有效性 (Pishnamazi et al., 2020)。

作用机制

Target of Action

4-Octanol, a saturated fatty alcohol, is known to act as a T-type calcium channel (T-channels) inhibitor . The T-channels are crucial for various physiological functions, including neuronal firing, muscle contraction, and hormone secretion. By inhibiting these channels, 4-Octanol can modulate these processes.

Mode of Action

It is known that the compound interacts with its targets (t-channels) and inhibits their function . This inhibition could result in changes in cellular signaling and function, particularly in cells that rely on calcium influx for their activity.

Pharmacokinetics

It is known that the octanol/water partition coefficient plays a significant role in the diffusion limitation of the exchange between adipose and blood, influencing the compound’s bioavailability .

Result of Action

The molecular and cellular effects of 4-Octanol’s action are diverse, given its role as a T-channel inhibitor. For instance, it has been observed to inhibit the growth of Aspergillus flavus, a spoilage fungus, in postharvest grains . This inhibition is associated with damage to the fungal cell morphology, induction of apoptosis, and disruption of metabolic pathways .

Action Environment

The action, efficacy, and stability of 4-Octanol can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances, pH levels, and temperature

安全和危害

属性

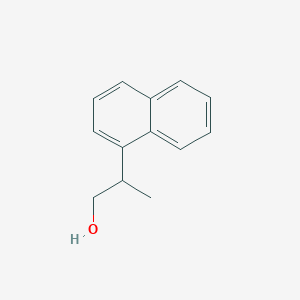

IUPAC Name |

octan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPPJOZXUTRAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

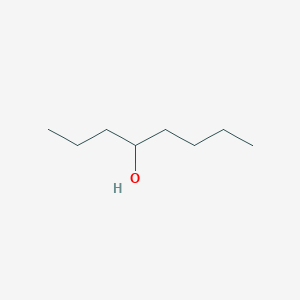

CCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870640 | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Octanol | |

CAS RN |

589-62-8 | |

| Record name | (±)-4-Octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-OCTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HZ7613II2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-octanol?

A1: 4-Octanol has the molecular formula C8H18O and a molecular weight of 130.23 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-octanol?

A2: Common techniques include Gas Chromatography-Mass Spectrometry (GC-MS) for identification and purity assessment, and Fourier Transformed Infra Red (FTIR) spectroscopy for functional group analysis. []

Q3: How does the structure of 4-octanol affect its physicochemical properties compared to other octanol isomers?

A3: The position of the hydroxyl group in 4-octanol influences its aggregation behavior. Compared to linear 1-octanol, branched 4-octanol tends to form smaller, more tightly packed aggregates due to steric hindrance from the branched alkyl chain. This impacts its dielectric properties and is evident in X-ray diffraction patterns and molecular dynamics simulations. []

Q4: What is the significance of the salting-out effect in relation to 4-octanol and what are its implications for Marangoni convection?

A4: While the salting-out effect can induce Marangoni convection in aqueous solutions containing 4-octanol at concentrations below its solubility limit, beyond the solubility limit, the imbalance between surface tension and interfacial tension becomes the driving force. This highlights the complex interplay of factors influencing Marangoni convection in these systems. []

Q5: What role does 4-octanol play in the insect world?

A5: 4-Octanol is a component of the aggregation pheromone in several insect species, particularly weevils (Curculionidae). It is released by males to attract both males and females for mating and aggregation. [, , , , ]

Q6: Which insect species utilize 4-octanol as a pheromone component?

A6: Research indicates the presence of 4-octanol in the pheromone systems of various weevils, including the West Indian sugarcane borer (Metamasius hemipterus), African palm weevil (Rhynchophorus phoenicis), and the agave weevil (Scyphophorus acupunctatus). [, , , , ]

Q7: Is the presence of 4-octanol always essential for insect attraction in these pheromone systems?

A7: Interestingly, not all pheromone components are essential for attraction in every species. Research on Metamasius hemipterus found that while 4-methyl-5-nonanol is the primary pheromone component, the addition of either 2-methyl-4-heptanol or 2-methyl-4-octanol is crucial for maximizing attraction, indicating a redundancy phenomenon. [, ]

Q8: How is 4-octanol used in pest control strategies?

A8: Synthetic 4-octanol, often in combination with other pheromone components and plant volatiles, is used in traps to monitor and manage weevil populations, offering a targeted and potentially environmentally friendlier alternative to broad-spectrum insecticides. [, ]

Q9: How is 4-octanol synthesized?

A9: 4-Octanol can be synthesized via a Grignard reaction using sec-butyl magnesium bromide and n-pentanal as precursors, followed by hydrolysis. [, ]

Q10: Can 4-octanol be synthesized enantioselectively?

A10: Yes, both (R)- and (S)-enantiomers of 4-octanol can be synthesized using specific chiral starting materials and catalysts, allowing for investigations into the biological activity of individual enantiomers. [, , ]

Q11: Has 4-octanol been observed as a product in any other chemical reactions?

A11: Yes, 4-octanol is formed during the rhodium trichloride-catalyzed hydroboration of 1-octene. This reaction exhibits unusual regioselectivity, yielding a mixture of octanol isomers including 4-octanol. [, ] Furthermore, it is also a product of cytochrome P450-mediated oxidation of octane. []

Q12: Can 4-octanol undergo further chemical transformations?

A12: Yes, like other secondary alcohols, 4-octanol can be oxidized to 4-octanone and undergo other reactions typical of alcohols. For example, in the presence of zirconia catalysts, 4-octanol can undergo dehydration to form octenes. []

Q13: What are the environmental concerns related to 4-octanol?

A13: While 4-octanol is biodegradable, its use in large-scale pest control applications needs careful consideration to minimize potential negative impacts on ecosystems. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。